Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate
Description
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative characterized by its unique substitution pattern: an amino group at position 3, a difluoromethyl group at position 6, a fluorine atom at position 4, and a methyl ester at position 2. This compound belongs to a class of heterocyclic molecules where fluorination plays a critical role in modulating physicochemical properties, such as lipophilicity, metabolic stability, and bioactivity. Fluorinated pyridines are widely explored in medicinal and agrochemical research due to their ability to enhance binding affinity and selectivity in target interactions .
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-8(14)6-5(12)3(9)2-4(13-6)7(10)11/h2,7H,12H2,1H3 |
InChI Key |
KWEKSDORCRWYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)C(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
The introduction of the difluoromethyl group at the 6-position can be achieved via diazotization and coupling, as demonstrated in pyrazole-based syntheses . Starting from an aminated pyridine precursor, diazotization with sodium nitrite generates a diazonium salt, which reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) . This method avoids isomer formation and achieves yields exceeding 64% over three steps .
Reaction Pathway :
-
Halogenation : Bromine or iodine substitutes at the 6-position of 3-aminopyridine.
-
Diazotization : Conversion of the amine to a diazonium salt.
-
Coupling : Difluoromethyl group insertion via Sandmeyer-type reaction .
Optimization :
-
Catalyst : Cu₂O improves coupling efficiency by facilitating single-electron transfers .
-
Temperature Control : Reactions conducted at 0–5°C minimize side-product formation .
Grignard Exchange and Carboxylation for Ester Formation
The methyl carboxylate group at the 2-position is introduced via Grignard exchange followed by carbon dioxide quenching, a method validated in pyrazole carboxylate synthesis . After halogenation at the 6-position, treatment with isopropyl magnesium chloride generates a Grignard reagent, which reacts with CO₂ to form the carboxylic acid. Subsequent esterification with methanol yields the methyl ester .
Conditions :
-
Grignard Reagent : Isopropyl magnesium chloride ensures selective exchange at the 2-position .
-
Esterification : Acid-catalyzed methanolysis (e.g., H₂SO₄) achieves near-quantitative conversion .
Multi-Step Synthesis via Intermediate Functionalization
A sequential approach combining the above methods enables the full assembly of the target molecule:
Stepwise Procedure :
-
Nitro Group Introduction : Nitration of 2-carboxypyridine at the 3-position.
-
Amination : Reduction of a nitro intermediate (e.g., using H₂/Pd-C) introduces the 3-amino group.
-
Difluoromethylation : Diazotization and coupling install the difluoromethyl group .
-
Esterification : Methanol and acid catalyst finalize the methyl ester .
Yield Optimization :
-
Protection Strategies : Temporary protection of the amino group (e.g., acetylation) prevents undesired side reactions during fluorination.
-
Order of Steps : Early fluorination minimizes steric hindrance for subsequent substitutions .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
-
Regioselectivity : The electron-withdrawing carboxylate group directs substitutions to the 4- and 6-positions via resonance and inductive effects .
-
Difluoromethyl Stability : The difluoromethyl group’s sensitivity to hydrolysis necessitates anhydrous conditions during coupling .
-
Byproduct Formation : Competing reactions at the 5-position are mitigated through steric hindrance from the 2-carboxylate .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions:
Example : Reaction with piperazine under basic conditions replaces the C4 fluorine, forming a 4-piperazinyl derivative.
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis or transesterification:
Cross-Coupling Reactions
The amino and halogen substituents enable metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Substrate : Brominated or iodinated derivatives (C4 or C6 positions).
-
Conditions : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF/H₂O (80°C).
Buchwald-Hartwig Amination
-
Substrate : Halogen at C4.
-
Conditions : Pd₂(dba)₃, XantPhos, amine, NaOtBu (100°C).
-
Outcome : N-aryl/alkylamino derivatives with improved pharmacokinetics .
Functionalization of the Amino Group
The C3 amino group participates in:
Metabolic and Stability Reactions
The difluoromethyl group may undergo oxidative defluorination:
-
Mechanism : CYP450-mediated oxidation generates reactive intermediates (e.g., aldehyde or carboxylate) .
-
Trapping : Glutathione (GSH) adducts form via Michael addition, observed in liver microsomes .
Comparative Reactivity Table
This compound’s versatility makes it valuable for synthesizing fluorinated pharmaceuticals, particularly kinase inhibitors and antimicrobial agents. Further studies are needed to optimize reaction selectivity and explore novel transformations.
Scientific Research Applications
Anticancer Activity
Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of trifluoromethyl pyrimidines have demonstrated anticancer effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that fluorinated pyridine derivatives can exhibit antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml . This highlights the compound's utility in developing antifungal agents.
Agrochemical Applications
Given its biological activity, this compound is also being explored for use in agrochemicals. Its ability to interact with plant pathogens makes it a candidate for developing new pesticides or fungicides that can enhance crop protection while minimizing environmental impact.
Study on Antifungal Activity
In a recent study assessing the antifungal efficacy of various pyridine derivatives, this compound was included among tested compounds. Results indicated significant inhibition rates against Botrytis cinerea, suggesting its potential as an effective antifungal agent .
Research on Anticancer Properties
Another investigation focused on synthesizing novel trifluoromethyl pyrimidine derivatives revealed that certain derivatives exhibited promising anticancer activity against multiple cell lines at concentrations comparable to established chemotherapeutics like doxorubicin . This positions this compound as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its regioselective fluorination and difluoromethylation. Below is a comparative analysis with key analogs:
Thienopyridine Derivatives
- 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 676579-53-6): Core Structure: Replaces the pyridine ring with a thieno[2,3-b]pyridine system, incorporating a sulfur atom. Substituents: Similar amino, difluoromethyl, and carboxylate groups but lacks the 4-fluoro substituent. Properties: Higher molecular weight (258.24 g/mol vs. ~243.17 g/mol for the target compound) due to the sulfur atom. Applications: Demonstrated as a versatile scaffold in anticancer research, though direct activity data for the target compound remains unexplored .
Pyridine-Based Fungicidal Compounds
- Difluoromethyl/Trifluoromethyl-Substituted Pyridines (from ): Substituents: Trifluoromethyl or cyclopropyl groups at analogous positions. Applications: Used in fungicidal compositions, suggesting that the target compound’s difluoromethyl group may offer a balance between potency and metabolic stability .
Methyl/Ester Variants
- Ethyl 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylate (CAS 31676-67-2):
- Substituents : Ethyl ester instead of methyl and a 4-fluorophenyl group at position 6.
- Properties : Larger ester group (ethyl) may reduce metabolic clearance but increase steric hindrance. The fluorophenyl group introduces aromatic interactions absent in the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-amino-6-(difluoromethyl)-4-fluoropyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 4-position of the pyridine ring may employ KF or CsF under microwave-assisted conditions to enhance reaction efficiency. The difluoromethyl group at position 6 is typically introduced using ClCFH or BrCFH precursors under basic conditions. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for high-temperature reactions) to minimize side products .
- Data Analysis : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR to verify regioselectivity of substitutions .
Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving 3D structures. Crystallization is achieved via slow evaporation in solvents like ethanol/dichloromethane. Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
- Tools : Use SHELX (SHELXL for refinement, SHELXS for solution) for structure determination. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
Q. What spectroscopic techniques are critical for confirming the compound’s functional groups and electronic environment?
- Methodology :
- NMR identifies fluorine environments (δ -110 to -120 ppm for CF groups; δ -180 ppm for aromatic F).
- IR spectroscopy confirms carboxylate (C=O stretch at ~1700 cm) and amino groups (N-H bend at ~1600 cm).
- Mass spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do fluorination patterns influence the compound’s intermolecular interactions in solid-state or biological systems?
- Methodology : Fluorine’s electron-withdrawing effects alter π-π stacking and hydrogen bonding. Graph set analysis (via Mercury or PLATON) quantifies hydrogen-bond motifs (e.g., N-H···O=C or C-F···H-N interactions). Compare packing motifs with non-fluorinated analogs to assess steric/electronic contributions .
- Data Contradictions : Discrepancies in solubility or bioactivity may arise from unexpected C-F···π interactions, requiring DFT calculations (e.g., Gaussian) to map electrostatic potentials .
Q. What strategies resolve contradictions in biological activity data linked to fluorinated substituents?
- Methodology :
- SAR Studies : Synthesize analogs with varying fluorine positions (e.g., 4-fluoro vs. 5-fluoro) and test in vitro binding assays.
- Metabolic Stability : Use liver microsome assays to compare metabolic profiles. Fluorine at position 4 may reduce oxidative metabolism via steric shielding .
- Crystallographic Docking : Align SCXRD data with protein targets (e.g., kinases) in PyMOL or AutoDock to identify fluorine-specific van der Waals contacts .
Q. How can researchers address challenges in crystallizing this compound for high-resolution structural studies?
- Methodology :
- Solvent Screening : Use combinatorial screening (e.g., 24-well plates with solvent pairs like hexane/ethyl acetate).
- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.
- Twinned Crystals : Employ SHELXL’s TWIN command to refine twinned datasets. Validate with R < 0.05 and CC > 0.3 .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Signals | Reference ID |
|---|---|---|
| NMR | δ -112 ppm (CF), δ -181 ppm (C-4 F) | |
| IR | 1702 cm (C=O), 1598 cm (N-H bend) | |
| HRMS-ESI | [M+H] m/z 263.0523 (calc. 263.0528) |
Table 2 : Crystallographic Refinement Parameters
| Parameter | Value | Software/Tool | Reference ID |
|---|---|---|---|
| Space Group | P2/c | SHELXL | |
| R | 0.039 | SHELX | |
| Flack Parameter | 0.02(2) | PLATON |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
